molecular formula C8H9N3 B8542225 4-Hydrazinyl-3-methylbenzonitrile

4-Hydrazinyl-3-methylbenzonitrile

Cat. No. B8542225
M. Wt: 147.18 g/mol
InChI Key: NSOPFYGCXYGKKW-UHFFFAOYSA-N
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Patent
US09273045B2

Procedure details

Hydrazine monohydrate (180 mL) was added to 4-fluoro-3-methylbenzonitrile (5.0 g), followed by stirring at 100° C. for 4 hr. Water was added to the reaction solution, and the precipitate was collected by filtration and was dried under reduced pressure to obtain compound (154a) (4.33 g, 79%).
Quantity
180 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].F[C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][C:6]=1[CH3:13]>O>[NH:2]([C:5]1[CH:12]=[CH:11][C:8]([C:9]#[N:10])=[CH:7][C:6]=1[CH3:13])[NH2:3] |f:0.1|

Inputs

Step One
Name
Quantity
180 mL
Type
reactant
Smiles
O.NN
Name
Quantity
5 g
Type
reactant
Smiles
FC1=C(C=C(C#N)C=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
by stirring at 100° C. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
the precipitate was collected by filtration
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
N(N)C1=C(C=C(C#N)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 4.33 g
YIELD: PERCENTYIELD 79%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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